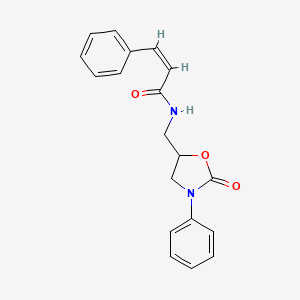

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide

Description

Properties

IUPAC Name |

(Z)-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c22-18(12-11-15-7-3-1-4-8-15)20-13-17-14-21(19(23)24-17)16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,20,22)/b12-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPAQNBZIGJAPTJ-QXMHVHEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide typically involves the following steps:

Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of the Acrylamide Moiety: This step involves the reaction of an amine with an acrylate ester under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the oxazolidinone ring to other ring systems or to reduce the acrylamide moiety.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound featuring furan and thiophene rings, connected by a central thiourea group. The presence of a hydroxypropyl group enhances its chemical versatility, making it suitable for interactions with biological systems and applications in materials science. Research suggests this compound has potential pharmacological properties, with its mechanism of action involving interactions with enzymes and receptors.

Potential Applications

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea has several notable applications:

- Medicinal Chemistry: Studies on the interactions of 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea with biological targets have shown that it may bind to active sites on enzymes or receptors, leading to conformational changes that affect biochemical pathways. These interactions are crucial for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry.

Several compounds share structural similarities with 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(pyridin-2-yl)urea | Pyridine ring instead of thiophene | Different electronic properties due to nitrogen in pyridine |

| 1-(3-(Furan-2-yl)-3-hydroxypropyl)-3-(benzothiophen-2-yl)urea | Benzothiophene ring | Enhanced stability due to fused ring structure |

| 1-(4-(Furan-2-yl)-4-hydroxybutanoyl)-2-thiourea | Contains thiourea instead of urea | Different reactivity patterns due to sulfur presence |

Mechanism of Action

The mechanism of action of (Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazolidinone ring and acrylamide moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features

The compound shares a core acrylamide framework with several derivatives, but its oxazolidinone moiety distinguishes it from others. Key comparisons include:

Key Observations :

- The oxazolidinone group in the target compound may enhance rigidity and hydrogen-bonding capacity compared to alkyl or aryl substituents in analogs like 1612 or 1526.

- Fluorine in 1528 improves lipophilicity and metabolic stability , whereas the hydroxyl group in N-(3-hydroxyphenyl)cinnamamide increases polarity.

Computational and Experimental Tools

Structural characterization of analogs often employs:

Biological Activity

(Z)-N-((2-oxo-3-phenyloxazolidin-5-yl)methyl)-3-phenylacrylamide, with the CAS number 946269-30-3, is a synthetic organic compound belonging to the class of oxazolidinones. This article explores its biological activity, focusing on antimicrobial, anticancer, and cytotoxic properties, supported by data tables and relevant research findings.

The molecular formula of this compound is with a molecular weight of 322.4 g/mol. The compound features an oxazolidinone moiety, which is known for its biological significance in medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 946269-30-3 |

| Molecular Formula | C₁₉H₁₈N₂O₃ |

| Molecular Weight | 322.4 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Antimicrobial Activity

Recent studies have indicated that compounds containing oxazolidinone derivatives exhibit notable antimicrobial properties. For instance, research has shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve interference with bacterial protein synthesis.

Case Study: Antimicrobial Efficacy

A comparative study on the antimicrobial activity of oxazolidinone derivatives revealed that certain synthesized compounds had higher efficacy than traditional antibiotics like ciprofloxacin. The results are summarized in the following table:

| Compound | Activity Against MRSA | Activity Against E. coli | Reference |

|---|---|---|---|

| (Z)-N-(2-oxo... | Effective | Moderate | |

| Ciprofloxacin | High | High | |

| Other Oxazolidinones | Variable | Variable |

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the safety profile of this compound. These studies typically utilize cell lines such as L929 (mouse fibroblast) and A549 (human lung carcinoma) to assess the compound's effects on cell viability.

Cytotoxicity Results

The following table presents findings from a cytotoxicity assay conducted over 24 and 48 hours:

| Dose (µM) | L929 Cell Viability (%) after 24h | L929 Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 79 |

| 50 | 74 | 67 |

| 25 | 97 | 103 |

| Control | 100 | 100 |

The data indicates that at lower concentrations, the compound may enhance cell viability, suggesting potential applications in therapeutic contexts where modulation of cell growth is desired.

The biological activity of this compound can be attributed to its structural features that allow interaction with biological macromolecules. The oxazolidinone ring is known for its ability to bind to ribosomal RNA, thereby inhibiting protein synthesis in bacteria. This mechanism is crucial for its antimicrobial effects.

Q & A

Q. Table 1: Synthesis Conditions Comparison

| Method | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂/Cu(OPiv)₂ | DCE, 80°C, 12h | 85–90 | |

| Tosylate intermediate | K₂CO₃, MeOH, RT | 70–75 |

Basic: What spectroscopic techniques confirm the structure of this compound, and what diagnostic signals are observed?

Answer:

- ¹H NMR :

- 13C NMR :

- Carbonyl signals at δ 165–170 ppm (oxazolidinone C=O and acrylamide C=O) .

- HRMS : Exact mass matches molecular formula (e.g., C₂₀H₁₉N₂O₃ requires [M+H]⁺ = 335.1396) .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:

Contradictions may arise from assay variability or stereochemical impurities . Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., CHO cells for KCNQ2 channel activity) .

- Enantiomeric purity : Confirm Z/E configuration via NOESY NMR or X-ray crystallography .

- Dose-response curves : Compare EC₅₀ values across studies (e.g., cortical spreading depression models for neuroactivity) .

Advanced: What computational and crystallographic tools are recommended for structural elucidation?

Answer:

- X-ray crystallography :

- DFT calculations : Optimize geometries (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .

Advanced: How can palladium-catalyzed reactions modify the acrylamide moiety for SAR studies?

Answer:

- β-C(sp²)−H functionalization : Introduce substituents (e.g., tert-butyl, aryl) via Pd-catalyzed coupling with isocyanides .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids to diversify the phenyl group (e.g., fluorophenyl for enhanced bioavailability) .

Example : Pd(OAc)₂/Cu(OPiv)₂ in DCE modifies the β-position, yielding derivatives with improved KCNQ2 opener activity .

Basic: What steps ensure purity during synthesis, and how is purity validated?

Answer:

- Purification :

- Recrystallization from pet-ether/ethyl acetate mixtures .

- Column chromatography (silica gel, 1:8 ethyl acetate/hexane) .

- Validation :

Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?

Answer:

- Cortical spreading depression (CSD) models :

- KCNQ2 channel assays : Patch-clamp electrophysiology in hippocampal neurons to quantify channel-opening efficacy .

Notes

- Stereochemical clarity : The Z-configuration is critical for bioactivity; synthetic routes must ensure stereochemical integrity via controlled reaction conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.